molecular formula C14H23NO3 B6335712 rac cis-N-Boc-octahydro-isoquinolin-6-one CAS No. 173009-54-6

rac cis-N-Boc-octahydro-isoquinolin-6-one

Cat. No.: B6335712
CAS No.: 173009-54-6
M. Wt: 253.34 g/mol
InChI Key: MNWQGQXNDLLERG-GHMZBOCLSA-N
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Description

Rac cis-N-Boc-octahydro-isoquinolin-6-one is a chemical compound with the molecular formula C14H23NO3. It is a derivative of isoquinoline, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac cis-N-Boc-octahydro-isoquinolin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the Boc protecting group. The reaction conditions often include the use of hydrogen gas, a palladium catalyst, and an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Rac cis-N-Boc-octahydro-isoquinolin-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different protecting groups or functional groups.

Scientific Research Applications

Rac cis-N-Boc-octahydro-isoquinolin-6-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of rac cis-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active isoquinoline core. This core can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-octahydro-isoquinolin-6-one: Lacks the racemic mixture, potentially leading to different reactivity and biological activity.

    Octahydro-isoquinolin-6-one: Lacks the Boc protecting group, making it more reactive but less stable.

    N-Boc-isoquinoline: Similar protecting group but different core structure, leading to different chemical and biological properties.

Uniqueness

Rac cis-N-Boc-octahydro-isoquinolin-6-one is unique due to its combination of the Boc protecting group and the octahydro-isoquinoline core. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (4aR,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQGQXNDLLERG-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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